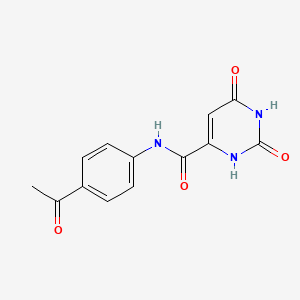

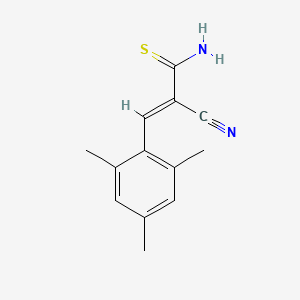

![molecular formula C18H25N3O2 B5547954 1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multistep reactions, including catalytic amounts of piperidine and solvent optimization for enhanced yield and antimicrobial activity. For instance, Kottapalle and Shinde (2021) demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, utilizing piperidine as a catalyst under specific solvent conditions to achieve potent antimicrobial agents (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives reveal insights into the conformation, molecular packing, and the role of hydrogen bonds. Kuleshova and Khrustalev (2000) explored the structures of hydroxy derivatives of hydropyridine, highlighting the influence of hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of biological activities. Reddy et al. (2012) synthesized a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, showcasing moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).

Physical Properties Analysis

The physical properties, including thermal, optical, and structural characteristics of piperidine derivatives, are crucial for their application. Karthik et al. (2021) conducted thermal, optical, and etching studies along with theoretical calculations on a synthesized piperidine derivative, revealing its stability and electronic parameters (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are closely linked to their biological activities. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies, finding several compounds with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- A study demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, showcasing the potential of related compounds for antimicrobial activity. This research emphasizes the role of solvent optimization in enhancing the yield and activity of synthesized compounds (Kottapalle & Shinde, 2021).

- The Beckmann Rearrangement of Ketoximes using Mesitylenesulfonyl Chloride for the efficient synthesis of lactams and amides from heterocyclic ketoximes highlights the stereochemistry and potential pharmaceutical applications of such processes (Ramalingan & Park, 2008).

Biological and Pharmacological Applications

- Research into the synthesis and pharmacological activities of biheterocycles, including 7-substitutedphenyl-5-(5'-substituted-2'-phenylindol-3'-yl)-1,4-benzo[b]diazepines, has explored their potential analgesic, anti-inflammatory, and locomotor activities, suggesting a broad spectrum of therapeutic applications (Biradar & Manjunath, 2004).

- A study on the synthesis and antiosteoclast activity of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2] diazaphospholo [1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) boronates provides insights into their potential use in treating bone-related diseases, showcasing the importance of chemical synthesis in developing therapeutic agents (Reddy et al., 2012).

Antimicrobial Activity

- Novel synthesis methods for diazepan-5-ones and their in vitro microbiological evaluation against various bacterial and fungal strains have demonstrated the potential antimicrobial applications of such compounds, highlighting the importance of structural modifications for enhancing biological activity (Gopalakrishnan et al., 2007).

Eigenschaften

IUPAC Name |

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c22-17-9-4-5-10-21(17)15-18(23)20-12-6-11-19(13-14-20)16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEICBHUVYOJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC(=O)N2CCCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Oxo-2-(4-phenyl-1,4-diazepan-1-YL)ethyl]piperidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)